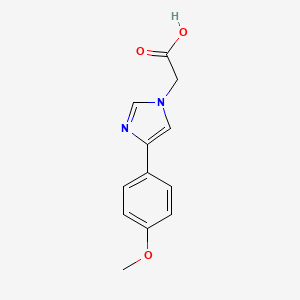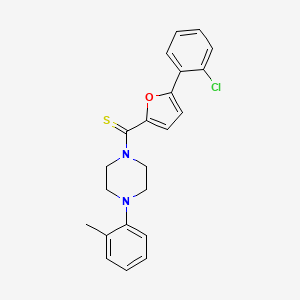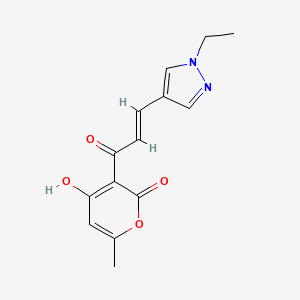
3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds to "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" has been explored in various studies. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was achieved using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials . This process likely involves amide bond formation under dehydration conditions. Similarly, a series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized, which suggests the use of cyano and amide functionalities in the construction of the compound's core structure . Additionally, the use of cyanamide as a building block in a multicomponent reaction to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems indicates the versatility of cyano groups in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was elucidated, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" may also exhibit a complex crystal structure with potential hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving cyano and amide groups are pivotal in the synthesis of such compounds. The cyano group can participate in nucleophilic addition reactions, and the amide bond formation is a key step in the synthesis of these molecules . The reactivity of the cyano group also allows for its transformation into other functional groups, which can be utilized in the synthesis of diverse heterocyclic systems .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" are not detailed in the provided papers, the properties of similar compounds can offer insights. The density, crystal system, and molecular weight are some of the physical properties that can be inferred from the crystallographic data . The presence of cyano and amide groups suggests that the compound may have polar characteristics and could participate in hydrogen bonding, affecting its solubility and stability .
Relevant Case Studies
The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various pathogens indicates the potential biological applications of such compounds . Moreover, the immunomodulating activity of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, particularly in enhancing macrophage cytotoxicity and stimulating antibacterial defenses, suggests that "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" could also have significant pharmacological effects .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into compounds similar to "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" focuses on synthetic methods and reactivity. For example, a study by Oku et al. (1979) explored the synthesis of 1-cyano-1-alkenyl esters through reactions of enolizable acyl cyanides with acid anhydrides and isocyanates, highlighting the potential for creating diverse molecular structures from cyanide-containing compounds (Oku et al., 1979).
Medicinal Chemistry and Pharmacology
Compounds structurally related to "3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide" have been explored for their pharmacological properties. Kamiński et al. (2015) synthesized a library of hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs, demonstrating the potential of such compounds in drug development (Kamiński et al., 2015).
Material Science
The synthesis and characterization of polymers based on pyridine-containing monomers have been investigated, as seen in the work of Liaw et al. (2007), who developed poly(pyridine−imide)s with pendent pyrene groups. These materials exhibited good solubility, thermal stability, and optical properties, suggesting applications in electronic and optical devices (Liaw et al., 2007).
Environmental and Analytical Chemistry
In the realm of analytical chemistry, Nycz et al. (2016) identified and characterized novel cathinones, demonstrating the importance of structural analysis in understanding the properties and potential applications of synthetic compounds (Nycz et al., 2016).
properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-14-17-8-6-16(7-9-17)10-11-20(25)23-15-18-4-3-13-24(18)19-5-1-2-12-22-19/h1-2,5-9,12,18H,3-4,10-11,13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIGDWRRZTWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)
![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

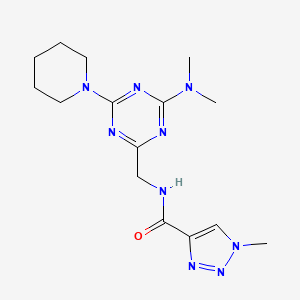
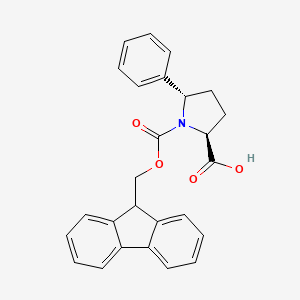
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
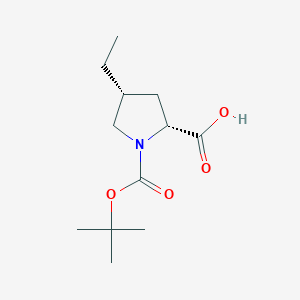
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
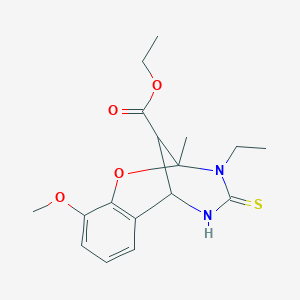
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
